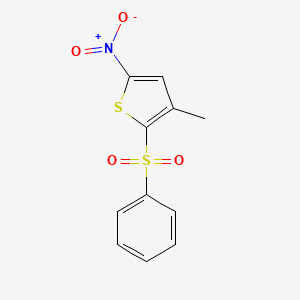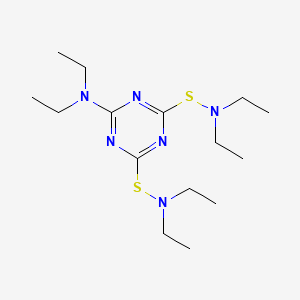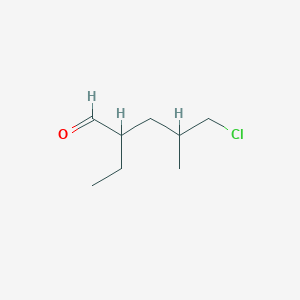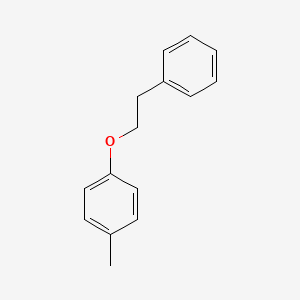
1-Methyl-4-(2-phenylethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2-phenylethoxy)benzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, characterized by a methyl group and a phenylethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-hydroxybenzene with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-Methyl-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
1-Methyl-4-(2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-4-(2-phenylethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways involved vary based on the context of its use.
相似化合物的比较
1-Methyl-4-(2-phenylethoxy)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(2-phenylethenyl)benzene: Differing by the presence of an ethylene group instead of an ethoxy group, this compound exhibits distinct reactivity and applications.
1-Methyl-4-(2-propenyloxy)benzene:
1-Methyl-4-(1-methyl-2-propenyl)benzene: With a methylpropenyl group, this compound shows unique reactivity and applications compared to this compound.
属性
CAS 编号 |
52756-30-6 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
1-methyl-4-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI 键 |
IVJKZUFJSLMOJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


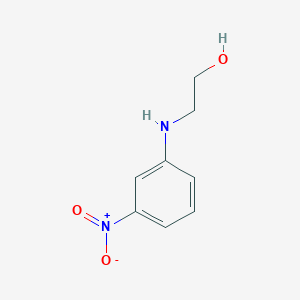
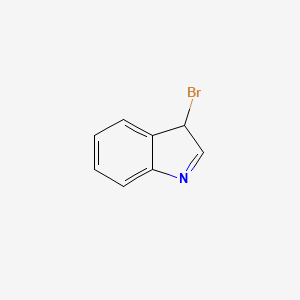


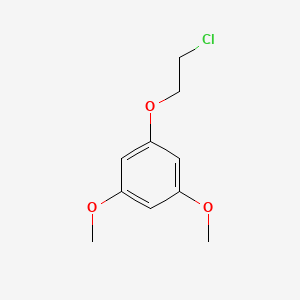
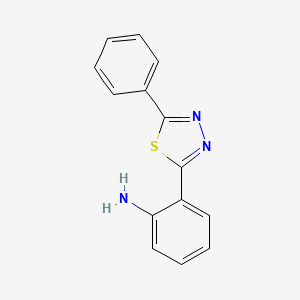
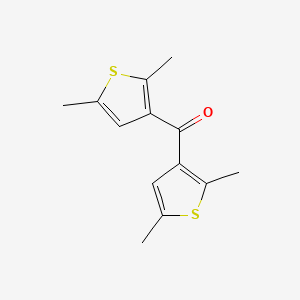
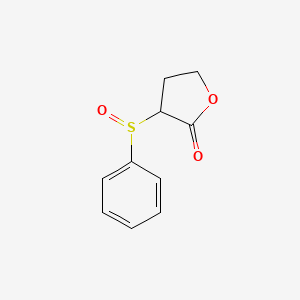
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
